Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate
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Overview
Description
Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate is a complex organic compound that features a triazine ring, a piperidine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions.
Attachment of the Benzoate Ester: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or other nucleophiles/electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate involves its interaction with specific molecular targets. The triazine ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[4-amino-6-(morpholin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate
- Methyl 4-{[4-amino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate
Uniqueness
Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate is unique due to the presence of the piperidine moiety, which can confer specific biological activities and chemical properties. This makes it distinct from similar compounds with different substituents on the triazine ring.
Properties
IUPAC Name |
methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-15(23)12-5-7-13(8-6-12)25-11-14-19-16(18)21-17(20-14)22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALAZURCSKWJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N3CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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